molecular formula C5H9ClN2 B1426074 1-Methyl-1H-pyrrol-3-amine hydrochloride CAS No. 1194757-83-9

1-Methyl-1H-pyrrol-3-amine hydrochloride

Cat. No. B1426074
M. Wt: 132.59 g/mol
InChI Key: OGKCWSMABIEYBZ-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrrol-3-amine hydrochloride is a chemical compound with the CAS Number: 1194757-83-9. It has a molecular weight of 132.59 and its IUPAC name is 1-methyl-1H-pyrrol-3-amine hydrochloride .


Molecular Structure Analysis

The molecular formula of 1-Methyl-1H-pyrrol-3-amine hydrochloride is C5H9ClN2 . The InChI code is 1S/C5H8N2.ClH/c1-7-3-2-5(6)4-7;/h2-4H,6H2,1H3;1H . For a detailed molecular structure analysis, it would be best to refer to a dedicated chemical database or software.


Physical And Chemical Properties Analysis

1-Methyl-1H-pyrrol-3-amine hydrochloride is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources .

Scientific Research Applications

Synthesis and Chemical Reactions

1-Methyl-1H-pyrrol-3-amine hydrochloride is a pyrrole derivative, a class of compounds with diverse applications in chemical synthesis and materials science. Pyrroles are synthesized through various methods, including three-component condensations and reactions with polyfunctionalized pyrroles, showcasing the compound's versatility in forming complex structures (Ryabukhin et al., 2012), (Zaytsev et al., 2005). The compound is also involved in the formation of pyrrole-based supramolecular structures, indicating its potential in crystal engineering and nanotechnology (Yin & Li, 2006).

Biological and Pharmaceutical Research

In biological and pharmaceutical contexts, pyrrole derivatives demonstrate various bioactivities. They play a crucial role in synthesizing complex molecules with potential antitumor, antifungal, and antibacterial properties (Titi et al., 2020). The fundamental structure of pyrrole, to which 1-Methyl-1H-pyrrol-3-amine hydrochloride belongs, is pivotal in synthesizing biologically significant molecules like heme and chlorophyll (Anderson & Liu, 2000).

Materials Science and Catalysis

In materials science, pyrrole derivatives are instrumental in synthesizing polymers and catalyzing various chemical reactions. They contribute to creating porous polymers for carbon dioxide capture, highlighting their relevance in environmental applications (Abdelnaby et al., 2018). Pyrroles are also used in creating functionalized polymers and catalysts for specific chemical transformations, showcasing their utility in industrial chemistry (Krutošíková et al., 2001), (Luo et al., 2014).

Safety And Hazards

This compound is classified as a skin corrosive/irritant (Category 1A, 1B, 1C), and it causes severe skin burns and eye damage . Precautionary measures include wearing protective gloves/clothing/eye protection/face protection, and seeking immediate medical attention in case of exposure .

Future Directions

Pyrrole and its derivatives are present in many natural products and have diverse applications in therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, antitumor agents, and more . This suggests that 1-Methyl-1H-pyrrol-3-amine hydrochloride and similar compounds could have potential applications in various fields, including medicine and agriculture .

properties

IUPAC Name

1-methylpyrrol-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2.ClH/c1-7-3-2-5(6)4-7;/h2-4H,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGKCWSMABIEYBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60726810
Record name 1-Methyl-1H-pyrrol-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60726810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1H-pyrrol-3-amine hydrochloride

CAS RN

1194757-83-9
Record name 1-Methyl-1H-pyrrol-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60726810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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